molecular formula C3HBrO3 B12807213 4-Bromo-[1,3]dioxol-2-one

4-Bromo-[1,3]dioxol-2-one

Cat. No.: B12807213
M. Wt: 164.94 g/mol
InChI Key: UUCOBUVUSYHNAX-UHFFFAOYSA-N
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Description

4-Bromo-[1,3]dioxol-2-one is an organic compound with the molecular formula C3HBrO3. It is a derivative of 1,3-dioxol-2-one, where a bromine atom is substituted at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-[1,3]dioxol-2-one typically involves the bromination of 1,3-dioxol-2-one. One common method is the reaction of 1,3-dioxol-2-one with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:

C3H4O3+Br2C3HBrO3+HBr\text{C}_3\text{H}_4\text{O}_3 + \text{Br}_2 \rightarrow \text{C}_3\text{HBrO}_3 + \text{HBr} C3​H4​O3​+Br2​→C3​HBrO3​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-[1,3]dioxol-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

4-bromo-1,3-dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrO3/c4-2-1-6-3(5)7-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOBUVUSYHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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